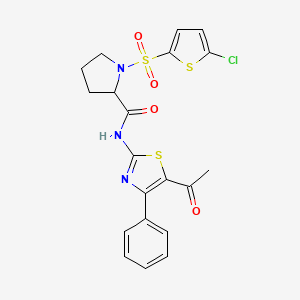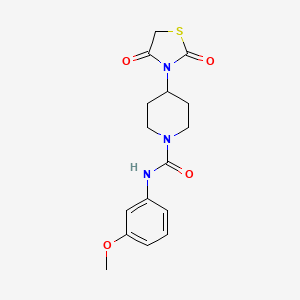
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide, also known as DMPP, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. DMPP belongs to the class of thiazolidinone derivatives, which have been found to exhibit a wide range of biological activities.
作用機序
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide exerts its biological activity by modulating the activity of various enzymes and receptors in the body. 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that regulate gene expression by modifying chromatin structure. 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has also been found to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a key role in regulating glucose and lipid metabolism. Additionally, 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has been found to modulate the activity of various neurotransmitter receptors in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has been found to exhibit a wide range of biochemical and physiological effects. 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has been found to regulate gene expression by modifying chromatin structure through HDAC inhibition. 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has also been found to regulate glucose and lipid metabolism through PPARγ activation. Additionally, 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has been found to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has several advantages for lab experiments. 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is a synthetic compound that can be easily synthesized and purified. 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide is also stable under physiological conditions, which makes it suitable for in vitro and in vivo experiments. However, 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide also has some limitations for lab experiments. 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has low solubility in water, which may limit its use in certain experiments. Additionally, 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has not been extensively studied in humans, which may limit its translational potential.
将来の方向性
There are several future directions for 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide research. One future direction is to study the anticancer activity of 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide in vivo using animal models. Another future direction is to study the antidiabetic effects of 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide in human clinical trials. Additionally, future studies could investigate the neuroprotective effects of 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide in animal models of neurodegenerative diseases. Finally, future studies could investigate the potential of 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide as a lead compound for drug development in various fields.
合成法
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide can be synthesized by reacting 3-methoxybenzaldehyde and 4-(2,4-dioxothiazolidin-3-yl)piperidine-1-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction yields 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide as a white solid.
科学的研究の応用
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has been studied for its potential therapeutic applications in various fields such as cancer, diabetes, and Alzheimer's disease. 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has been found to exhibit anticancer activity by inducing apoptosis in cancer cells. 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has also been found to have antidiabetic effects by regulating glucose homeostasis and insulin sensitivity. Additionally, 4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide has been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
特性
IUPAC Name |
4-(2,4-dioxo-1,3-thiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O4S/c1-23-13-4-2-3-11(9-13)17-15(21)18-7-5-12(6-8-18)19-14(20)10-24-16(19)22/h2-4,9,12H,5-8,10H2,1H3,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTQNPTVAFOCPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)N2CCC(CC2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,4-dioxothiazolidin-3-yl)-N-(3-methoxyphenyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



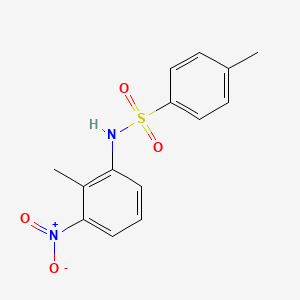
![N-[4-(Dimethylamino)-4-methylcyclohexyl]prop-2-enamide](/img/structure/B2789612.png)
![ethyl 2-amino-4-(2-chlorophenyl)-6-(2-methoxyethyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2789613.png)
![[(2Z)-2-{(2E)-[1-(4-methoxyphenyl)ethylidene]hydrazinylidene}-4-oxo-1,3-thiazolidin-5-yl]acetic acid](/img/structure/B2789614.png)
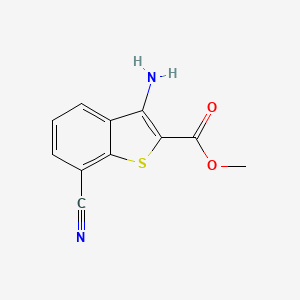
![Ethyl 4-((5,6-dihydrothiazolo[2,3-c][1,2,4]triazol-3-yl)amino)-4-oxobutanoate](/img/structure/B2789617.png)
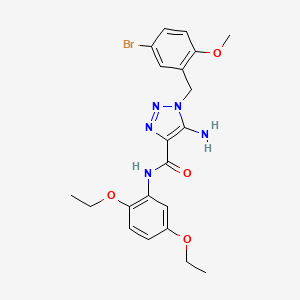
![(2R,5S)-Tricyclo[4.2.1.02,5]non-7-en-3-one](/img/structure/B2789624.png)
![3-((6,7-dimethyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2789625.png)
![8-[(2-hydroxyethyl)(methyl)amino]-1,3,9-trimethyl-3,9-dihydro-1H-purine-2,6-dione](/img/structure/B2789627.png)

